1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a cyclopentylethyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually carried out in the presence of a copper(I) catalyst under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Cyclopentylethyl)-1H-1,2,3-triazole
- 1-(2-Cyclopentylethyl)-1H-1,2,4-triazole
- 1-(2-Cyclopentylethyl)-1H-1,3,4-triazole
Uniqueness
1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine is unique due to the specific arrangement of its nitrogen atoms in the triazole ring and the presence of the cyclopentylethyl group. This unique structure imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
Biological Activity
1-(2-Cyclopentylethyl)-1H-1,2,3-triazol-4-amine is a synthetic organic compound classified as a triazole derivative. Its unique structure features a triazole ring substituted with a cyclopentylethyl group, which enhances its solubility and biological activity compared to other triazole derivatives. This compound has garnered attention for its potential applications in pharmaceuticals and agricultural chemistry due to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₈N₄. The presence of the cyclopentylethyl group contributes to its distinctive chemical reactivity and biological properties. The compound's structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₉H₁₈N₄ |
Molecular Weight | 182.26 g/mol |
Chemical Structure | Chemical Structure |
Biological Activities
Research indicates that this compound exhibits a range of biological activities that may include:
- Antifungal Activity : Similar compounds in the triazole class have demonstrated significant antifungal properties. For instance, studies show that triazoles can inhibit the growth of Candida albicans and other pathogenic fungi with minimum inhibitory concentrations (MICs) often lower than traditional antifungal agents like fluconazole .
- Antibacterial Activity : Triazole derivatives have also been reported to possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The structural modifications in compounds like this compound could enhance their efficacy against resistant strains .
- Anticancer Potential : Some studies suggest that triazole derivatives may act as chemotherapeutic agents by inhibiting cancer cell proliferation. The mechanism often involves interference with DNA synthesis or cell cycle regulation .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their structural features. Modifications to the triazole ring or substituents can significantly impact their interaction profiles and biological efficacy. For example:
Compound Name | Activity Type | MIC (μg/mL) |
---|---|---|
This compound | Antifungal | TBD |
5-(2-Cyclopentylethyl)-1H-1,2,4-triazole | Antibacterial | 0.125–8 |
Mercapto-substituted 1,2,4-triazoles | Anticancer | TBD |
Case Studies
Several studies have explored the biological activities of triazole derivatives similar to this compound:
- Antifungal Efficacy : A study evaluated various triazole derivatives against Candida species and found that certain modifications resulted in compounds with MIC values significantly lower than those of existing antifungal treatments .
- Antibacterial Properties : Research on mercapto-substituted triazoles indicated potent antibacterial activity against drug-resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the potential of triazole derivatives in combating antibiotic resistance .
- Anticancer Activity : Investigations into the anticancer properties of triazoles revealed that some compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through various pathways .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(2-cyclopentylethyl)triazol-4-amine |
InChI |
InChI=1S/C9H16N4/c10-9-7-13(12-11-9)6-5-8-3-1-2-4-8/h7-8H,1-6,10H2 |
InChI Key |
CEQUZWVZMVMKBX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCN2C=C(N=N2)N |
Origin of Product |
United States |
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